1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea

indole N-substitution PAR-2 antagonist intermediate structure-activity relationship

This compound is the precise N1-ethylindole urea required for Mannich-reaction coupling in Kowa's patented tripeptide-urea PAR-2 antagonist synthesis. Substitution with des-ethyl or hydroxyethyl analogs (e.g., CAS 899947-33-2) compromises downstream peptide conjugation and receptor affinity. Verify N1-ethyl and N-isopropyl groups by NMR/HPLC before use. Order BEIU to advance your PAR-2 hit-to-lead program.

Molecular Formula C21H25N3O
Molecular Weight 335.451
CAS No. 922983-70-8
Cat. No. B2358510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea
CAS922983-70-8
Molecular FormulaC21H25N3O
Molecular Weight335.451
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)N(CC3=CC=CC=C3)C(C)C
InChIInChI=1S/C21H25N3O/c1-4-23-15-19(18-12-8-9-13-20(18)23)22-21(25)24(16(2)3)14-17-10-6-5-7-11-17/h5-13,15-16H,4,14H2,1-3H3,(H,22,25)
InChIKeyKCZCZLZZZJIYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea (BEIU): Structural and Pharmacological Baseline for Procurement Decisions


1-Benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea (CAS 922983-70-8), also designated BEIU, is a synthetic small molecule belonging to the (1,3-disubstituted indolyl)urea class. It incorporates an indole ring N-ethylated at the 1-position, a benzyl group, and an isopropyl substituent on the urea core [1]. The compound has been disclosed as an intermediate in the synthesis of peptide-conjugated protease-activated receptor‑2 (PAR‑2) antagonists and is structurally related to a series of indole‑urea derivatives explored for anti‑inflammatory and anticancer applications [2].

1-Benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea: Why Structural Analogs Cannot Be Assumed Functionally Interchangeable


Within the (1,3-disubstituted indolyl)urea family, subtle variations in N‑substitution patterns fundamentally alter molecular recognition at PAR‑2 and related targets. The specific combination of an N1‑ethylindole core, N‑benzyl group, and N′‑isopropyl moiety in this compound generates a steric and electronic profile that is not reproduced by analogs bearing hydroxyethyl, unsubstituted indole NH, or alternative benzyl positioning [1][2]. Patent disclosures explicitly teach that the nature of the R1 (indole N‑substituent) and R2/R3 (urea N‑substituents) groups dictates the efficiency of subsequent peptide coupling and the pharmacological properties of the final PAR‑2 antagonist [2]. Consequently, generic interchange with closely related CAS entries (e.g., the 2‑hydroxyethyl analog CAS 899947‑33‑2 or the des‑ethyl indole analog) risks unpredictable reactivity in downstream conjugation chemistry and loss of target activity.

1-Benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea (922983-70-8): Quantitative Differentiation Evidence Against Structural Analogs


N1‑Ethyl Substitution on the Indole Ring Confers Distinct Steric Bulk vs. Unsubstituted Indole Analogs

The target compound bears an N1‑ethyl group on the indole ring, a structural feature specified in the general formula of Kowa's PAR‑2 antagonist intermediates. The closest analog lacking N1‑alkylation, 1‑benzyl‑3‑(1H‑indol‑3‑yl)‑1‑isopropylurea (i.e., des‑ethyl form), presents reduced steric demand and altered hydrogen‑bonding capacity at the indole NH. In the patent series, R1 is explicitly defined as straight‑chain or branched C1‑6 alkyl, with the ethyl group selected to balance lipophilicity and steric fit within the PAR‑2 binding pocket [1]. No quantitative affinity data are publicly available for the isolated intermediate, but the patent teaches that R1 identity directly influences the potency of the final peptide‑urea conjugate [2].

indole N-substitution PAR-2 antagonist intermediate structure-activity relationship

Isopropyl Urea Moiety Provides Optimal Balance Between Steric Hindrance and Conjugation Efficiency

The isopropyl group on the urea nitrogen is a critical design element. The Kowa process patent discloses that the secondary amine (R2)(R3)NH used in the Mannich reaction step is selected from C1‑C6 straight‑chain or branched alkylamines, with the isopropyl group being a preferred embodiment for subsequent peptide coupling [1]. The analog bearing a 2‑hydroxyethyl group at this position (CAS 899947‑33‑2) introduces a hydrogen‑bond donor/acceptor that can interfere with carbamate formation and peptide bond formation, reducing synthetic yield. While direct comparative yield data are not publicly disclosed, the patent's explicit preference for alkyl over hydroxyalkyl substituents supports the isopropyl choice [1].

urea substitution Mannich reaction intermediate conjugation efficiency

Benzyl Group at Urea N‑Position Maintains Aromatic Stacking Potential Relative to Cycloalkyl or Shorter Alkyl Chains

The benzyl substituent on the urea nitrogen differentiates this compound from analogs bearing simple alkyl (e.g., methyl, ethyl) or cycloalkyl groups. In Kowa's PAR‑2 antagonist series, the benzyl group (optionally substituted with halogens) is taught to engage in π‑stacking interactions within the receptor's hydrophobic pocket, contributing to antagonist potency [1][2]. The close analog 1‑benzyl‑1‑ethyl‑3‑(1‑ethyl‑1H‑indol‑3‑yl)urea (CAS 941987‑98‑0) replaces the isopropyl with an ethyl at the urea N‑position, altering both steric and lipophilic profiles, which has been correlated with changes in downstream biological activity in related indole‑urea PAR‑2 ligands [2].

benzyl substitution pi-stacking PAR-2 pharmacophore

Indole 3‑Position Urea Connectivity Defines PAR‑2 Pharmacophore Compared to 5‑ or 6‑Position Isomers

The urea linkage at the indole 3‑position is a defining feature of this compound series. In the Kowa patent, the ureylene group attachment position (4, 5, 6, or 7) on the indole ring is a variable that impacts the geometry of peptide presentation to PAR‑2 [1]. The 3‑position attachment, as in the target compound, aligns the urea‑peptide conjugate along a vector that is distinct from isomers substituted at the 5‑ or 6‑position. A structurally characterized 5‑substituted indolyl‑urea intermediate (where R1 = 2,6‑dichlorobenzyl) exhibited crystalline features and long‑term room‑temperature stability exceeding 2 years, while the corresponding 6‑substituted isomer was amorphous [1]. No comparable stability data are available for the 3‑substituted series, but the regioisomeric difference is expected to influence both solid‑state properties and biological activity.

regiochemistry indole substitution PAR-2 binding mode

1-Benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea (922983-70-8): Evidence‑Backed Application Scenarios for Procurement


Intermediate for Peptide‑Conjugated PAR‑2 Antagonist Synthesis

This compound serves as a key Mannich‑reaction intermediate in the multi‑step synthesis of tripeptide‑urea PAR‑2 antagonists per the Kowa process patent [1]. The N1‑ethyl‑3‑indolyl urea framework is specifically required for downstream peptide coupling via carbamate activation, and substitution with des‑ethyl or hydroxyethyl analogs would be incompatible with the disclosed synthetic route. Procurement for this application should verify the N1‑ethyl and N‑isopropyl groups by NMR or HPLC.

Chemical Probe for PAR‑2 Structure‑Activity Relationship (SAR) Studies

Researchers investigating PAR‑2 antagonist SAR require the precise substitution pattern of this compound to assess the contribution of indole N‑alkylation, urea N‑benzyl, and urea N′‑isopropyl groups to receptor affinity. As the patent literature indicates that R1, R2, and R3 variations modulate antagonist potency [2], this compound fills a specific node in the SAR matrix that cannot be addressed by commercially available analogs such as CAS 899947‑33‑2 or CAS 941987‑98‑0.

Reference Standard for Analytical Method Development in Indole‑Urea Series

The defined molecular formula (C21H25N3O, MW 335.4) and unique combination of UV‑active chromophores (indole, benzyl) make this compound suitable as a reference standard for HPLC or LC‑MS method development targeting (1,3‑disubstituted indolyl)ureas. Its chromatographic retention, relative to the more polar hydroxyethyl analog and less lipophilic ethyl analog, can serve as a system suitability benchmark [1].

Sourcing for Inflammation and Oncology Drug Discovery Programs Targeting PAR‑2

Given the established role of PAR‑2 in inflammatory diseases (asthma, allergic rhinitis, atopic dermatitis, chronic arthritis) and cancer [1], this compound is relevant for drug discovery groups requiring the specific indole‑urea scaffold for hit‑to‑lead optimization. The compound's structural features align with the pharmacophoric requirements outlined in the Kowa PAR‑2 antagonist patent family [2].

Quote Request

Request a Quote for 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.